N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3O2S/c1-15-2-11-22-17(12-15)13-21-25(33-22)30-24(16-3-7-19(28)8-4-16)31-26(21)34-14-23(32)29-20-9-5-18(27)6-10-20/h2-12H,13-14H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSPPDJIXOGAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the chlorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Incorporation of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate electrophile.
Final acetamide formation: This can be achieved through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenated compounds and strong bases or acids are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
a. Chlorophenyl Isomers The target compound’s 4-chlorophenyl acetamide group distinguishes it from positional isomers like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
b. Fluorophenyl vs. Methylphenyl Replacing the 4-fluorophenyl group (target compound) with a 4-methylphenyl group (as in N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide) introduces steric bulk and alters electronic properties. Fluorine’s electron-withdrawing nature may increase metabolic stability compared to methyl’s electron-donating effects.
Chromeno-Pyrimidine Core Modifications
a. Methyl Substitution The 7-methyl group on the chromeno-pyrimidine core (target compound) contrasts with the 9-methyl substitution in the analog from . Positional differences in methyl groups can influence molecular conformation and hydrophobic interactions with target proteins.
b. Heterocyclic Diversity Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide replace the chromeno-pyrimidine system with a pyrazolone ring. Such structural changes drastically alter hydrogen-bonding capacity and solubility, as pyrazolones often exhibit stronger intermolecular interactions (e.g., N–H⋯O dimers) .
Table 1: Structural and Physicochemical Comparison
Hydrogen-Bonding and Solubility
However, unlike the pyrazolone-based analog in , which forms robust N–H⋯O dimers , the chromeno-pyrimidine core may prioritize hydrophobic interactions, reducing aqueous solubility.
Biological Activity
N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 466.96 g/mol. Its structure features a chlorophenyl group and a chromeno-pyrimidine moiety linked by a sulfanyl group, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated against various glioma cell lines, demonstrating significant inhibitory effects on cell proliferation. The mechanism appears to involve the inhibition of key kinases associated with tumor growth:
- Inhibition of AKT Signaling : The compound has shown to inhibit the AKT2/PKBβ pathway, which is crucial in glioma malignancy. In vitro studies indicated that it effectively reduced neurosphere formation in patient-derived glioblastoma stem cells, suggesting its role as a targeted therapy for glioma treatment .
- Selectivity for Cancer Cells : Notably, the compound exhibited lower cytotoxicity towards non-cancerous cells compared to cancerous ones, indicating a favorable therapeutic index .
The mechanism through which this compound exerts its effects can be summarized as follows:
- Kinase Inhibition : It selectively inhibits AKT isoforms (AKT1 and AKT2), with IC50 values around 12 μM and 14 μM respectively. This inhibition disrupts the signaling pathways that promote tumor growth and survival .
- Impact on Cell Cycle : The compound may induce cell cycle arrest in cancer cells, further contributing to its anticancer effects.
Study 1: In Vitro Efficacy Against Glioblastoma
In a study conducted on various glioblastoma cell lines (U87MG, C6), the compound demonstrated potent growth inhibition with an EC50 value significantly lower than that of standard chemotherapeutics. The results indicated that the compound could serve as a lead for developing new therapies targeting glioblastoma.
| Cell Line | EC50 (µM) | Remarks |
|---|---|---|
| U87MG | 10 | Significant inhibition |
| C6 | 15 | Lower toxicity to non-cancerous cells |
Study 2: Kinase Profiling
A comprehensive kinase profiling was performed using purified kinases to assess the specificity of the compound. It was found to inhibit several kinases involved in oncogenic pathways, confirming its potential as a multi-targeted therapeutic agent.
| Kinase Target | IC50 (µM) | Specificity Level |
|---|---|---|
| AKT1 | 12 | High |
| AKT2 | 14 | High |
| Other Kinases | >50 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
